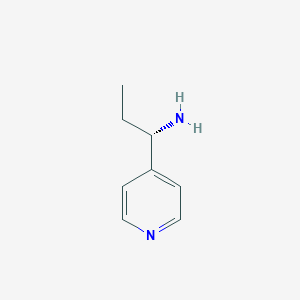

(S)-1-(pyridin-4-yl)propan-1-amine

Descripción

(S)-1-(Pyridin-4-yl)propan-1-amine is a chiral primary amine featuring a pyridine ring substituted at the 4-position with a propan-1-amine group in the (S)-configuration. This compound is of significant interest in asymmetric synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and chiral ligands . Its stereochemistry at the α-carbon adjacent to the amine group enables enantioselective interactions in catalytic systems and receptor-binding applications. Key physical properties include a molecular weight of 136.19 g/mol, a boiling point of ~220–225°C (estimated), and moderate water solubility due to the pyridine moiety’s polarity.

Synthesis typically involves enantioselective hydrogenation of prochiral enamine precursors. For example, Reeves et al. (2023) demonstrated an optimized route using iridium-based catalysts to achieve >99% enantiomeric excess (ee) for a structurally related compound, (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine, highlighting the scalability of such methods for pyridinylpropanamine derivatives .

Propiedades

IUPAC Name |

(1S)-1-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFZORUFTNLGLI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298484 | |

| Record name | (αS)-α-Ethyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186029-03-8 | |

| Record name | (αS)-α-Ethyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186029-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Ethyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(pyridin-4-yl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a pyridine derivative, such as 4-bromopyridine.

Grignard Reaction: The 4-bromopyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding pyridylmagnesium bromide.

Addition Reaction: The pyridylmagnesium bromide is then reacted with an appropriate aldehyde, such as propanal, to form the corresponding alcohol.

Reduction: The alcohol is reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and enzymatic resolution are also potential methods for industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(pyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Corresponding alkane.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

(S)-1-(pyridin-4-yl)propan-1-amine serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in synthetic chemistry .

Biology

In biological research, this compound is investigated for its interactions with biological systems. Studies have shown that it may function as a ligand in biochemical assays, potentially influencing neurotransmitter systems. For instance, its structural similarity to known neurotransmitter modulators suggests it could affect serotonin and dopamine receptors .

Medicine

The compound is being explored for its therapeutic properties. Preliminary research indicates that it may have applications as a precursor in drug development, particularly for neurological disorders due to its potential modulatory effects on neurotransmitter pathways .

Industry

In industrial applications, this compound is utilized in the synthesis of agrochemicals and other industrial chemicals. Its unique properties allow it to contribute to the development of new materials with specific functionalities .

Data Tables

Case Study 1: Neurotransmitter Modulation

Research has indicated that (S)-1-(pyridin-4-yl)propan-1-ammonium may modulate neurotransmitter activity. In vitro studies demonstrated its interaction with serotonin receptors, suggesting potential applications in treating mood disorders .

Case Study 2: Organic Synthesis Development

A study focused on developing enantioselective hydrogenation routes for synthesizing (S)-1-(pyridin-4-yl)propan-1-ammonium highlighted its utility as a chiral building block in organic synthesis, showcasing its importance in creating complex pharmaceutical compounds .

Mecanismo De Acción

The mechanism of action of (S)-1-(pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares (S)-1-(pyridin-4-yl)propan-1-amine with three analogues: its (R)-enantiomer, substituted pyridinylmethanamine derivatives, and fluorophenylpropanamine derivatives.

Stereochemical Comparison: (S)- vs. (R)-Enantiomers

The (S)-enantiomer is preferred in asymmetric catalysis due to its higher enantiopurity and compatibility with industrial-scale synthesis .

Substituted Pyridinylmethanamine Derivatives

The methylsulfonyl group in the latter compound increases electrophilicity, enabling nucleophilic substitution reactions absent in the parent this compound . However, phenoxy-substituted derivatives face stability challenges, leading to discontinuation in commercial catalogs .

Fluorophenylpropanamine Analogues

| Compound | Structural Difference | Key Properties |

|---|---|---|

| (1R)-1-(2-Fluorophenyl)propan-1-amine | Fluorophenyl group instead of pyridine | Higher logP (~2.8); CNS drug candidate |

Fluorophenylpropanamines exhibit greater lipophilicity, making them suitable for blood-brain barrier penetration. However, the pyridine moiety in this compound provides hydrogen-bonding capability, enhancing solubility in polar reaction media .

Research Findings and Implications

Enantioselective Synthesis : The iridium-catalyzed hydrogenation method for pyridinylpropanamines achieves superior enantiopurity (>99% ee) compared to traditional resolution techniques .

Stability Challenges: Phenoxy-substituted analogues are prone to oxidative degradation, limiting their utility despite initial promise in agrochemicals .

Biological Activity: Fluorophenyl derivatives show higher CNS activity, whereas pyridinylpropanamines are favored in non-CNS applications due to balanced solubility and reactivity .

Actividad Biológica

(S)-1-(Pyridin-4-yl)propan-1-amine, a chiral amine compound, has garnered attention for its significant biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propanamine backbone with a pyridine ring substituted at the fourth position. Its molecular formula is CHN, with a molecular weight of 149.22 g/mol. The presence of the amine functional group enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways, gene expression, and metabolism. Key mechanisms include:

- Enzyme Interaction : The compound modulates enzyme activity, which can lead to inhibition or activation depending on the target. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their functions .

- Cell Signaling Modulation : By affecting cell signaling pathways, this compound can influence cellular responses to external stimuli .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

The compound has shown potential antimicrobial effects against various bacterial strains. Its structural analogs have been tested for their ability to inhibit growth in pathogens such as N. meningitidis and H. influenzae, demonstrating moderate antibacterial activity .

2. Anticancer Properties

Studies have indicated that this compound may induce apoptosis in cancer cells through multiple mechanisms:

- Reactive Oxygen Species (ROS) Production : The compound can trigger ROS overproduction, leading to oxidative stress and subsequent cell death .

- Cell Cycle Arrest : It has been observed to halt the cell cycle at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6), which is crucial for cancer cell proliferation .

3. Neuropharmacological Effects

This compound is being explored for its potential effects on neurotransmitter systems, which could impact conditions like depression and anxiety . Its interactions with neurotransmitter receptors suggest a role in modulating mood and behavior.

Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

Case Studies

In a notable case study involving the synthesis of related compounds, researchers developed a series of pyridine analogs that exhibited promising anticancer activity. Among these, one compound demonstrated an IC value significantly lower than standard chemotherapeutics, indicating superior efficacy in inducing apoptosis in cancer cells .

Q & A

Q. How do researchers reconcile conflicting biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.